molecular formula C24H30N4O3 B10833128 Cyclopentyl 4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate

Cyclopentyl 4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate

Cat. No.: B10833128
M. Wt: 422.5 g/mol
InChI Key: YYISYQUFPYKFLD-UHFFFAOYSA-N
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Description

Benzothiazepine analog 12 is a member of the benzothiazepine family, which is characterized by a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. Benzothiazepine analog 12, in particular, has shown promise in various scientific research fields due to its unique chemical structure and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 12 typically involves a multi-step process. One common method starts with the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, yielding 2-benzylideneindan-1,3-diones. This intermediate then undergoes thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols, producing the target benzothiazepine compound .

Industrial Production Methods: Industrial production of benzothiazepine analog 12 often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the application of green chemistry principles, such as the use of ultrasound irradiation and environmentally benign solvents, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzothiazepine analog 12 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiazepine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Benzothiazepine analog 12 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzothiazepine analog 12 involves its interaction with specific molecular targets and pathways. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as the relaxation of smooth muscle cells and the reduction of blood pressure. Additionally, benzothiazepine analog 12 may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a cardiovascular drug.

    Clentiazem: Another benzothiazepine with similar pharmacological properties.

    Siratiazem: A benzothiazepine analog with potential therapeutic applications.

Comparison: Benzothiazepine analog 12 is unique due to its specific structural modifications, which can enhance its biological activity and selectivity. Compared to other benzothiazepines like diltiazem and clentiazem, benzothiazepine analog 12 may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

cyclopentyl 4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3

InChI Key

YYISYQUFPYKFLD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5

Origin of Product

United States

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